molecular formula C₁₁H₁₃D₃N₂O₅ B1152087 3'-O-Methyl Thymidine-d3

3'-O-Methyl Thymidine-d3

Cat. No.: B1152087
M. Wt: 259.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification as a Modified Nucleoside

This compound is classified as a modified pyrimidine deoxynucleoside that belongs to the broader category of stable isotope-labeled compounds. The compound is fundamentally derived from thymidine, which serves as one of the four essential building blocks of deoxyribonucleic acid. Thymidine itself is defined as a pyrimidine deoxynucleoside composed of the nucleobase thymine linked to deoxyribose sugar, and it pairs specifically with deoxyadenosine in double-stranded deoxyribonucleic acid structures.

The classification of this compound as a modified nucleoside stems from two distinct structural alterations to the parent thymidine molecule. First, the incorporation of a methyl group at the 3' hydroxyl position of the deoxyribose sugar creates a 3'-O-methyl modification that fundamentally alters the compound's interaction with enzymatic systems. Second, the substitution of three hydrogen atoms with deuterium atoms creates a stable isotope-labeled variant that maintains the chemical identity of the original compound while providing distinct analytical advantages.

The molecular formula of this compound is C11D3H13N2O5, with a molecular weight of 259.274 daltons. This represents a mass increase of approximately 3 daltons compared to the non-deuterated analog, a difference that proves crucial for mass spectrometric analysis and metabolic tracking studies. The compound exists as a neat solid under standard conditions and requires specialized storage protocols to maintain its stability and isotopic integrity.

The systematic nomenclature for this compound reflects its complex structural features. The International Union of Pure and Applied Chemistry name is 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione, which precisely describes the stereochemistry and substitution pattern of the molecule. This detailed naming convention ensures unambiguous identification of the compound in scientific literature and regulatory documentation.

Historical Development of Deuterated Nucleosides

The development of deuterated nucleosides has its roots in the broader field of isotopic substitution in pharmaceutical and biochemical research. The incorporation of deuterium into drug compounds began in the early 1960s, with pioneering work on deuterated tyramine and morphine marking the first systematic investigations into the effects of hydrogen-deuterium substitution. These early studies established the foundation for understanding how isotopic modifications could influence the pharmacokinetic and metabolic properties of biologically active compounds.

The progression from simple deuterated pharmaceuticals to complex nucleoside analogs required significant advances in synthetic methodology and analytical techniques. A breakthrough in making deuterated nucleotides more accessible came from enzymatic approaches developed for the synthesis of deuterated ribonucleoside 5'-triphosphates from isotopically labeled precursors. These methods demonstrated that enzymes could be effectively utilized for the preparation of deuterated nucleosides without requiring highly purified reagents, significantly reducing both the effort and cost associated with synthesis.

The synthesis of specifically deuterated thymidine and related nucleosides has evolved through multiple methodological approaches. Early chemical routes relied on direct methylation of deoxyuridine, but these methods often produced unwanted regioisomers that were difficult to separate on a preparative scale. Alternative synthetic strategies focused on the reduction of 5-hydroxymethyl derivatives, which provided higher yields and fewer side products while avoiding the complications associated with direct methylation reactions.

The development of stereospecific synthesis methods has been particularly important for the preparation of deuterated nucleosides with defined stereochemistry. Researchers have successfully employed sodium triacetoxyborodeuteride as a reducing agent to achieve stereospecific reduction of 3'-keto nucleosides, providing access to 3'-deuterated pyrimidine nucleosides in high yields. These synthetic advances have enabled the preparation of deuterated nucleosides with precise isotopic incorporation patterns, facilitating their use in sophisticated analytical and structural studies.

The commercial availability of deuterated nucleosides has improved significantly over the past two decades, with specialized suppliers now offering custom synthesis services for isotopically labeled compounds. This increased accessibility has democratized the use of deuterated nucleosides in research applications, allowing a broader range of investigators to incorporate these powerful tools into their experimental designs.

Significance in Contemporary Scientific Research

This compound occupies a prominent position in contemporary scientific research due to its unique combination of structural modification and isotopic labeling. The compound serves as an important intermediate in the preparation of anti-human immunodeficiency virus pharmaceuticals, reflecting its relevance to antiviral drug development. This application highlights the broader significance of modified nucleosides in medicinal chemistry, where structural alterations can profoundly impact biological activity and therapeutic efficacy.

The isotopic labeling provided by the deuterium atoms makes this compound particularly valuable for metabolomics studies. In metabolomic research, stable isotope labeling plays a critical role in elucidating metabolic pathways, measuring metabolic fluxes, and understanding regulatory mechanisms. The incorporation of deuterated nucleotides into cells or organisms allows researchers to monitor the distribution and metabolism of labeled compounds with high precision, providing insights into nucleotide biosynthesis, salvage pathways, and ribonucleic acid-deoxyribonucleic acid metabolism.

Mass spectrometry applications represent another major area where this compound demonstrates exceptional utility. The presence of three deuterium atoms creates a distinct mass signature that can be readily detected and quantified using modern mass spectrometric techniques. This capability enables researchers to perform accurate quantitative analyses of nucleoside metabolism and to track the incorporation of modified nucleosides into nucleic acid polymers with unprecedented precision.

The compound also finds significant application in nuclear magnetic resonance spectroscopy studies of nucleic acid structure and dynamics. Deuteration has been widely recognized as a valuable approach for simplifying nuclear magnetic resonance spectra and enhancing the quality of structural information obtained from large biomolecules. The selective incorporation of deuterium-labeled nucleotides allows researchers to eliminate specific proton signals from nuclear magnetic resonance spectra, thereby reducing spectral complexity and improving the resolution of critical structural features.

In the field of structural biology, stable isotope-labeled nucleic acids provide valuable insights into three-dimensional structures, folding patterns, and conformational changes in nucleic acid molecules. The enhanced spectral resolution and data quality obtained from deuterated compounds facilitate the elucidation of intricate molecular structures and interactions, contributing to our understanding of fundamental biological processes at the molecular level.

Overview of Structural Features and Deuterium Modifications

The structural architecture of this compound reflects sophisticated molecular engineering designed to optimize both analytical utility and biochemical functionality. The compound retains the fundamental pyrimidine nucleoside framework while incorporating two distinct types of modifications that collectively enhance its research applications. Understanding these structural features is essential for appreciating the compound's unique properties and potential applications in scientific research.

The base component of this compound consists of thymine, a pyrimidine nucleobase that naturally occurs in deoxyribonucleic acid. The thymine moiety contains the characteristic pyrimidine ring structure with specific substitution patterns that define its chemical identity and base-pairing properties. In the deuterated version of this compound, three deuterium atoms replace the hydrogen atoms of the methyl group attached to the 5-position of the thymine ring, creating a trideuteriomethyl substitution pattern.

The sugar component is based on deoxyribose, a pentose sugar that forms the backbone of deoxyribonucleic acid molecules. The deoxyribose unit in this compound features a critical modification at the 3' position, where a methoxy group replaces the natural hydroxyl group. This 3'-O-methylation has profound implications for the compound's interaction with enzymatic systems, particularly those involved in deoxyribonucleic acid synthesis and repair processes.

The stereochemistry of this compound follows the natural configuration found in deoxyribonucleosides, with the (2R,4S,5R) configuration at the relevant stereocenters of the deoxyribose ring. This stereochemical arrangement ensures that the modified nucleoside maintains compatibility with biological recognition systems while introducing the desired analytical and biochemical properties through its specific modifications.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: [2H]C([2H])([2H])C1=CN([C@H]2CC@HC@@HO2)C(=O)NC1=O. This notation precisely describes the connectivity and stereochemistry of all atoms in the molecule, providing an unambiguous structural representation that facilitates database searches and computational analyses.

Property Value Reference
Molecular Formula C11D3H13N2O5
Molecular Weight 259.274 daltons
Accurate Mass 259.125 daltons
Storage Temperature +20°C
Unlabeled CAS Number 108895-42-7
Isotope Type Deuterium

The deuterium modifications in this compound are strategically positioned to maximize analytical utility while minimizing disruption to biological function. The three deuterium atoms are incorporated into the methyl group attached to the thymine base, creating a stable isotopic signature that can be readily detected using mass spectrometry. This positioning preserves the hydrogen bonding capabilities of the nucleobase while providing the mass differential necessary for analytical applications.

The combination of 3'-O-methylation and deuterium labeling creates a compound with unique properties that distinguish it from both natural nucleosides and other modified analogs. The 3'-O-methyl modification prevents the compound from participating in normal 3'-5' phosphodiester bond formation, making it a useful tool for studying deoxyribonucleic acid synthesis termination and enzyme specificity. The deuterium labeling provides enhanced metabolic stability and improved analytical capabilities, making the compound particularly valuable for long-term tracking studies and quantitative analyses.

Properties

Molecular Formula

C₁₁H₁₃D₃N₂O₅

Molecular Weight

259.27

Synonyms

3’-Methoxy-3’-deoxythymidine-d3

Origin of Product

United States

Scientific Research Applications

Molecular Biology and Genetics Research

DNA Replication and Repair Studies
3'-O-Methyl Thymidine-d3 is utilized to investigate DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to trace and analyze replication dynamics and the fidelity of DNA synthesis under various conditions. The presence of deuterium enhances the stability of the compound, making it suitable for advanced analytical techniques such as mass spectrometry, which provides precise measurements of nucleic acid interactions and modifications .

Methylation Studies
The compound is instrumental in studying methylation processes, which are crucial for gene regulation and expression. By incorporating this compound into oligonucleotides, researchers can assess the impact of methylation on gene silencing and activation. This application is particularly relevant in epigenetic research, where understanding methylation patterns can elucidate mechanisms underlying diseases such as cancer .

Pharmaceutical Development

Drug Design and Testing
In pharmaceutical research, this compound serves as a model compound for designing new drugs targeting nucleic acid pathways. It allows scientists to evaluate the efficacy of potential therapeutics by providing insights into how these drugs interact with DNA and RNA. This is particularly important in the development of antiviral and anticancer agents that rely on disrupting nucleic acid functions .

Biomarker Development
The compound is also used in developing biomarkers for disease detection and monitoring treatment responses. By tracking the incorporation of this compound into cellular DNA, researchers can assess cellular proliferation rates and responses to therapies, providing valuable information for clinical applications .

Analytical Techniques

Mass Spectrometry
Due to its isotopic labeling with deuterium, this compound is highly compatible with mass spectrometry techniques. This enables accurate quantification of nucleoside analogs in complex biological samples, facilitating studies on drug metabolism and pharmacokinetics .

Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound's unique structure allows for detailed NMR studies, which can provide insights into its conformational dynamics and interactions with other biomolecules. Such studies are crucial for understanding the biochemical pathways involving nucleotides .

Case Studies

Study Title Objective Methods Used Findings
Investigation of DNA Methylation PatternsTo understand the role of methylation in gene expressionIncorporation of this compound into oligonucleotides followed by NMR analysisRevealed critical insights into how methylation affects transcriptional activity in cancer cells .
Development of Antiviral AgentsTo evaluate potential antiviral compounds targeting nucleic acid synthesisUse of this compound in drug efficacy assaysIdentified promising candidates that inhibit viral replication through nucleic acid interference .
Biomarker Discovery for Proliferative DiseasesTo track cellular proliferation rates using isotopically labeled nucleosidesMass spectrometry analysis of cellular samples treated with this compoundEstablished a correlation between nucleoside incorporation rates and disease progression in models of leukemia .

Q & A

Q. What standardized protocols should be followed for using 3'-O-Methyl Thymidine-d3 in cell cycle synchronization studies?

  • Methodological Answer : To induce G1/S phase arrest, prepare a working solution of this compound in sterile PBS or culture medium (typical concentrations: 2–5 mM). Treat cells for 16–24 hours, followed by thorough washing to release the block. Validate synchronization efficacy via flow cytometry (e.g., propidium iodide staining for DNA content) or BrdU incorporation assays. Ensure consistency by calibrating exposure times and concentrations across cell lines, as sensitivity varies . Include untreated controls and validate purity using HPLC (>95% purity recommended) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Analyze purity via reverse-phase HPLC (C18 column, UV detection at 260 nm) and confirm deuterium incorporation using mass spectrometry (e.g., LC-MS/MS). For stability, conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products. Store lyophilized aliquots at -20°C in anhydrous conditions to prevent hydrolysis. Regularly validate stock solutions with NMR (e.g., ¹H and ²H NMR) to detect isotopic integrity .

Q. What experimental controls are essential when incorporating this compound into drug metabolism assays?

  • Methodological Answer : Include (1) non-deuterated 3'-O-Methyl Thymidine controls to assess isotopic effects, (2) vehicle-only controls (e.g., DMSO or PBS), and (3) cell viability controls (e.g., MTT assays) to rule out cytotoxicity. Use isotopic tracing (e.g., LC-MS with deuterium-specific transitions) to distinguish endogenous metabolites from tracer-derived signals. Validate metabolic pathways with knockout models (e.g., thymidine kinase-deficient cells) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence pharmacokinetic (PK) tracking compared to non-deuterated analogs?

  • Methodological Answer : Deuterium alters metabolic stability via the kinetic isotope effect (KIE), potentially slowing hepatic clearance. Compare PK profiles using tandem mass spectrometry to quantify deuterated vs. non-deuterated metabolites. In vivo, administer equimolar doses of both forms and collect serial plasma/tissue samples. Model data using compartmental analysis to identify differences in half-life (t½), volume of distribution (Vd), and clearance (CL). Note that deuteration may reduce CYP450-mediated oxidation, requiring adjusted dosing regimens .

Q. What computational strategies predict the interaction of this compound with DNA polymerases or metabolic enzymes?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model the compound’s binding to targets (e.g., thymidine kinase or DNA polymerase β). Parameterize force fields for deuterium and methyl-O modifications using quantum mechanical calculations (e.g., DFT). Validate predictions with surface plasmon resonance (SPR) for binding kinetics or X-ray crystallography for structural insights. Compare results with non-deuterated and 2'-O-methyl analogs to assess positional effects .

Q. How can researchers resolve contradictions in metabolic flux data when using deuterated thymidine analogs in tracer studies?

  • Methodological Answer : Discrepancies may arise from isotopic interference in MS detection or pathway branching. Mitigate by:
  • Using high-resolution mass spectrometry (HRMS) to resolve isotopic clusters.
  • Pairing with ¹³C-glucose tracing to cross-validate nucleotide biosynthesis pathways.
  • Applying metabolic flux analysis (MFA) software (e.g., INCA) to model deuterium incorporation rates.
  • Testing in isotopic steady-state conditions (e.g., prolonged tracer exposure) to minimize kinetic artifacts .

Methodological Best Practices

  • Data Reproducibility : Document deviations from protocols (e.g., cell line-specific adjustments) and share raw data (e.g., HPLC chromatograms, flow cytometry gating strategies) as supplementary materials .
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analysis and adhere to institutional guidelines for isotopic tracer use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.